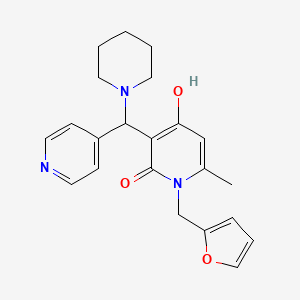

![molecular formula C14H10BrClO3 B3002943 4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid CAS No. 1275449-85-8](/img/structure/B3002943.png)

4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

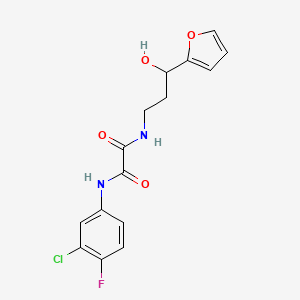

“4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid” is a chemical compound with the CAS Number: 1275449-85-8 . It has a molecular weight of 341.59 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is “4-[(3-bromobenzyl)oxy]-3-chlorobenzoic acid” and its Inchi Code is "1S/C14H10BrClO3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18)" . This suggests that the compound contains a bromobenzyl group attached to the 4th carbon of a chlorobenzoic acid molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 341.59 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications

Synthesis of Phthalocyanines

The compound may be used in the synthesis of phthalocyanines, which are important in materials science for their stability and electronic properties. These compounds can be used in photovoltaics, gas sensors, and non-linear optics .

Neurotoxicity Studies

Similar bromophenyl derivatives have been studied for their neurotoxic effects on aquatic life, indicating potential use in environmental toxicity research .

Antileishmanial and Antimalarial Research

Pyrazole-bearing compounds, which are structurally related to bromophenyl derivatives, show potent antileishmanial and antimalarial activities. This suggests possible applications in medicinal chemistry for drug discovery .

Synthesis of Borinic Acid Derivatives

Bromophenyl compounds can also be involved in the synthesis of borinic acid derivatives, which have diverse applications including catalysis and material science .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target enzymes like monoamine oxidase (mao) and nitric oxide synthase (nos), which are crucial for neurodegenerative disorders research .

Mode of Action

Bromophenyl compounds have been known to participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction that involves the palladium-catalyzed coupling of a boronic acid with an aryl or vinyl halide .

Biochemical Pathways

Bromophenyl compounds have been known to participate in free radical reactions , which can lead to various biochemical changes.

Result of Action

Compounds with similar structures have been associated with neurotoxic potentials .

Action Environment

It’s known that the compound is chemically stable under standard ambient conditions (room temperature) .

properties

IUPAC Name |

4-[(3-bromophenyl)methoxy]-3-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPAJNDQPKEBOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3002861.png)

![2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid](/img/structure/B3002868.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)

![3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B3002873.png)

![2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid](/img/structure/B3002876.png)

![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002880.png)

![(E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide](/img/structure/B3002882.png)